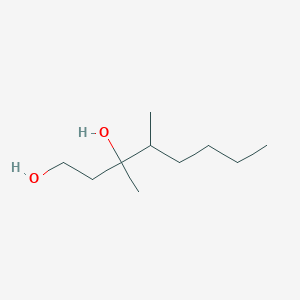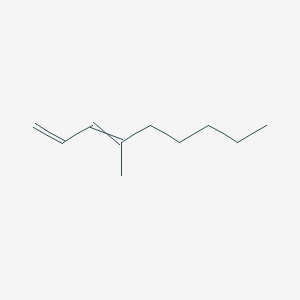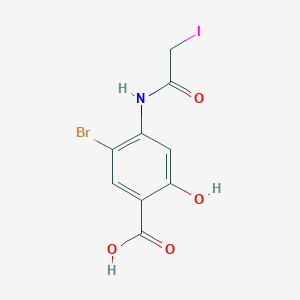![molecular formula C15H16ClN3O3S B14365974 N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide CAS No. 90233-72-0](/img/structure/B14365974.png)
N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a chlorophenyl group and a dimethylsulfamoyl moiety suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloroaniline and 3-aminobenzamide.
Reaction with Dimethylsulfamoyl Chloride: The 3-chloroaniline is reacted with dimethylsulfamoyl chloride in the presence of a base such as triethylamine to form the intermediate dimethylsulfamoyl derivative.
Coupling Reaction: The intermediate is then coupled with 3-aminobenzamide under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a drug candidate for treating bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors involved in bacterial cell wall synthesis or inflammatory pathways.
Pathways Involved: Inhibition of enzyme activity or receptor binding, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide
- N-(3-Bromophenyl)-3-[(dimethylsulfamoyl)amino]benzamide
- N-(3-Chlorophenyl)-3-[(methylsulfamoyl)amino]benzamide
Uniqueness
N-(3-Chlorophenyl)-3-[(dimethylsulfamoyl)amino]benzamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Properties
CAS No. |
90233-72-0 |
|---|---|
Molecular Formula |
C15H16ClN3O3S |
Molecular Weight |
353.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3-(dimethylsulfamoylamino)benzamide |
InChI |
InChI=1S/C15H16ClN3O3S/c1-19(2)23(21,22)18-14-8-3-5-11(9-14)15(20)17-13-7-4-6-12(16)10-13/h3-10,18H,1-2H3,(H,17,20) |
InChI Key |
DHHOWGDYJGREOI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1-Methylcyclobutyl)oxy]benzene](/img/structure/B14365929.png)
![1-[(Phenylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14365931.png)
![3-(4-Chlorophenyl)-2,3-dihydro-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B14365947.png)

![Prop-2-en-1-yl 4-oxo-4-[(tributylstannyl)oxy]but-2-enoate](/img/structure/B14365958.png)
![Methyl naphtho[2,3-e][1,2,4]triazin-3-yl sulfide](/img/structure/B14365966.png)


![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
